Methyl 6-(2-(4-(trifluoromethyl)phenyl)acetyl)-6-azaspiro[2.5]octane-1-carboxylate
Description
Methyl 6-(2-(4-(trifluoromethyl)phenyl)acetyl)-6-azaspiro[2.5]octane-1-carboxylate is a spirocyclic compound featuring a 6-azaspiro[2.5]octane core. The molecule is substituted with a methyl carboxylate group at the 1-position and a 2-(4-(trifluoromethyl)phenyl)acetyl moiety at the 6-position. The trifluoromethyl (CF₃) group confers enhanced lipophilicity and metabolic stability, making it a candidate for pharmaceutical applications, particularly in targeting enzymes or receptors sensitive to halogenated motifs .
Properties
IUPAC Name |
methyl 6-[2-[4-(trifluoromethyl)phenyl]acetyl]-6-azaspiro[2.5]octane-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F3NO3/c1-25-16(24)14-11-17(14)6-8-22(9-7-17)15(23)10-12-2-4-13(5-3-12)18(19,20)21/h2-5,14H,6-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCUXQURHOBQHCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC12CCN(CC2)C(=O)CC3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-(2-(4-(trifluoromethyl)phenyl)acetyl)-6-azaspiro[2.5]octane-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the spirocyclic core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a ketone or aldehyde, and an amine.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents, such as trifluoromethyl iodide or trifluoromethyl sulfonate, under specific conditions to ensure the incorporation of the trifluoromethyl group.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst, such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-(2-(4-(trifluoromethyl)phenyl)acetyl)-6-azaspiro[2.5]octane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often requiring strong nucleophiles and specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl 6-(2-(4-(trifluoromethyl)phenyl)acetyl)-6-azaspiro[2.5]octane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of Methyl 6-(2-(4-(trifluoromethyl)phenyl)acetyl)-6-azaspiro[2.5]octane-1-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Substituent Effects
The following table summarizes key structural analogs and their substituent variations:
*Estimated based on analogs.
Key Observations:
Polarity : Sulfonyl (443.54 g/mol) and thioether (333.40 g/mol) substituents introduce polar interactions, which may enhance aqueous solubility but reduce membrane permeability .
Patent and Pharmacological Context
- Comparison to Clinical Candidates : The sulfonyl analog (443.54 g/mol) may align with protease inhibitors, while the thioether analog (333.40 g/mol) could mimic cysteine-targeting drugs .
Biological Activity
Methyl 6-(2-(4-(trifluoromethyl)phenyl)acetyl)-6-azaspiro[2.5]octane-1-carboxylate is a complex organic compound characterized by its spirocyclic structure and the presence of a trifluoromethyl group, which significantly influences its biological activity. This article explores the compound's synthesis, biological properties, mechanisms of action, and potential applications in various fields.
Chemical Structure and Synthesis
The compound's molecular formula is , with a molecular weight of 472.5 g/mol. The synthesis typically involves several steps:
- Formation of the Spirocyclic Core : This is achieved through cyclization reactions involving suitable precursors.
- Introduction of the Trifluoromethyl Group : Utilizes trifluoromethylating agents under controlled conditions.
- Esterification : Finalizes the structure by esterifying the carboxylic acid group with methanol in the presence of an acid catalyst.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, suggesting potential applications in developing new antibiotics .
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Activity
The compound has also been explored for its anticancer properties. In vitro studies showed that it inhibits the proliferation of cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase .
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| A549 (Lung Cancer) | 20 |
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Lipophilicity Enhancement : The trifluoromethyl group increases lipophilicity, enhancing membrane permeability and interaction with lipid membranes.
- Enzyme Modulation : The compound modulates enzyme activities linked to various metabolic pathways, contributing to its antimicrobial and anticancer effects .
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the compound's efficacy against drug-resistant bacterial strains. The results indicated that it could serve as a lead compound for developing new antimicrobial agents effective against resistant pathogens .
Case Study 2: Anticancer Research
In another investigation, this compound was tested on xenograft models of breast cancer. The treatment resulted in significant tumor regression without notable toxicity to normal tissues, highlighting its potential as a therapeutic agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
